![molecular formula C16H18N2O2S B1453085 5-[3,4-Dihydro-1(2H)-quinolinyl]-2-(methylsulfonyl)aniline CAS No. 1220039-20-2](/img/structure/B1453085.png)
5-[3,4-Dihydro-1(2H)-quinolinyl]-2-(methylsulfonyl)aniline
Vue d'ensemble
Description
Applications De Recherche Scientifique
Anti-Cancer Activity
Compounds related to 5-[3,4-Dihydro-1(2H)-quinolinyl]-2-(methylsulfonyl)aniline have been studied for their potential as anti-cancer agents . Specifically, derivatives of this compound have shown inhibitory activity against tubulin polymerization, which is a promising target for cancer therapy . Tubulin is a key protein involved in cell division, and its inhibition can prevent the proliferation of cancer cells.
Tubulin Polymerization Inhibition
The derivatives of the quinoline sulfonamide class, to which the compound belongs, have been identified as new inhibitors of tubulin polymerization . This activity is crucial because it can halt the growth of cancer cells by targeting the microtubules essential for their division.
Synthesis of Novel Derivatives
The compound serves as a lead for the synthesis of novel derivatives with potential pharmacological activities. Researchers have synthesized a series of new quinoline sulfonamide derivatives and confirmed their structures through NMR and MS techniques . These derivatives are then tested for various biological activities, including their anti-cancer potential.
Natural Product Isolation
Derivatives of 3,4-Dihydro-quinolin-2-one, which is structurally related to the compound , have been isolated from natural sources such as extremophilic Streptomyces sp. These natural products have been studied for their bioactive properties, including cytotoxic activities against cancer cell lines .
Antimicrobial Activity
In addition to anti-cancer properties, some derivatives have shown growth inhibitory activity against a panel of bacterial strains. This suggests potential applications in developing new antimicrobial agents .
Cytotoxic Studies
Cytotoxic studies of these compounds against various cancer cell lines provide insights into their effectiveness as anti-cancer agents. The compounds are assayed for their ability to inhibit the growth of cells, which is a critical step in drug development .
Pharmacological Research
The compound’s derivatives are also subjects of pharmacological research, exploring their potential as drugs for various diseases. This includes studying their mechanism of action, efficacy, and safety profile .
Chemical Biology
In chemical biology, these compounds can be used as tools to understand biological processes at the molecular level. By observing how they interact with tubulin and other cellular components, researchers can gain a deeper understanding of cell division and other critical cellular functions .
Propriétés
IUPAC Name |
5-(3,4-dihydro-2H-quinolin-1-yl)-2-methylsulfonylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O2S/c1-21(19,20)16-9-8-13(11-14(16)17)18-10-4-6-12-5-2-3-7-15(12)18/h2-3,5,7-9,11H,4,6,10,17H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQXFWSYHGCQIQH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=C(C=C(C=C1)N2CCCC3=CC=CC=C32)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![tert-Butyl 4-aminospiro[chroman-2,4'-piperidine]-1'-carboxylate](/img/structure/B1453005.png)
![2-(3-(tert-Butoxycarbonyl)-3-azaspiro[5.5]undecan-9-yl)acetic acid](/img/structure/B1453006.png)
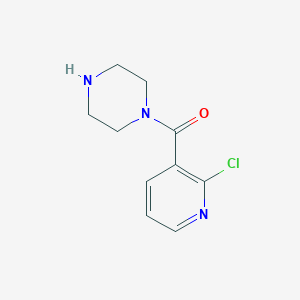
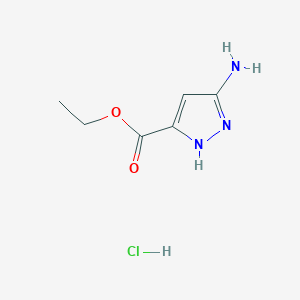



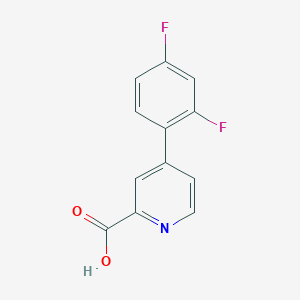
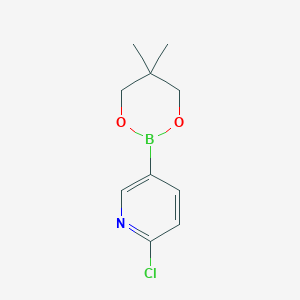
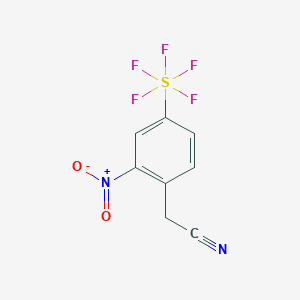
![Tert-butyl 3-hydroxy-3-methyl-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B1453020.png)
![4-Chloro-N-[1-(N'-hydroxycarbamimidoyl)cycloheptyl]benzamide](/img/structure/B1453021.png)
